4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Overview
Description
4-Chloro-2-(difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 4-chloro-2-fluorotoluene with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-1-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorotoluene
- 4-Chloro-2-nitroaniline
- 4-Chloro-2-(trifluoromethyl)aniline
Uniqueness
4-Chloro-2-(difluoromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWMSBGEDMQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673314 | |
Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-72-8 | |
Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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